molecular formula C12H24N2O4 B2988030 Carbamic acid, butyl-, 1,2-ethanediyl ester CAS No. 13105-55-0

Carbamic acid, butyl-, 1,2-ethanediyl ester

Cat. No.: B2988030
CAS No.: 13105-55-0
M. Wt: 260.334
InChI Key: ZVJJOVFNHJWWHC-UHFFFAOYSA-N
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Description

Carbamic acid, butyl-, 1,2-ethanediyl ester (CAS 13105-55-0) is a carbamate ester characterized by two carbamate groups linked via a 1,2-ethanediyl (ethylene glycol) backbone. Its structure comprises butyl carbamate moieties attached to each hydroxyl group of ethylene glycol. This compound is typically synthesized via transesterification reactions involving carbamate precursors or through the reaction of butyl isocyanate with ethylene glycol .

Properties

IUPAC Name

2-(butylcarbamoyloxy)ethyl N-butylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-3-5-7-13-11(15)17-9-10-18-12(16)14-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJJOVFNHJWWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OCCOC(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, butyl-, 1,2-ethanediyl ester can be synthesized through the reaction of butyl carbamate with ethylene glycol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. The esterification process results in the formation of the desired ester along with water as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to ensure high yield and purity of the final product. The reaction is often conducted in a continuous flow reactor to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, butyl-, 1,2-ethanediyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield butyl carbamate and ethylene glycol.

    Oxidation: Under oxidative conditions, the ester can be converted into corresponding carbonyl compounds.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Butyl carbamate and ethylene glycol.

    Oxidation: Carbonyl compounds.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, butyl-, 1,2-ethanediyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for releasing active pharmaceutical ingredients.

    Industry: Utilized in the manufacture of polymers, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism of action of carbamic acid, butyl-, 1,2-ethanediyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release butyl carbamate and ethylene glycol, which can then participate in further biochemical reactions. The molecular pathways involved include ester hydrolysis catalyzed by esterases and subsequent metabolic processes.

Comparison with Similar Compounds

Hexadecanoic Acid, 1,2-Ethanediyl Ester

  • Structure: A di-ester of hexadecanoic acid (palmitic acid) and ethylene glycol.
  • Key Differences :
    • Functional Groups : Contains ester (–COO–) linkages instead of carbamate (–NHCOO–) groups.
    • Synthesis : Produced as a by-product in biodiesel transesterification .
    • Applications : Used in lubricant formulations due to its fatty acid-derived hydrophobicity .

Hexadecanoic Acid, 1-(Hydroxymethyl)-1,2-Ethanediyl Ester

  • Structure : Features a hydroxymethyl group on the ethylene glycol backbone.
  • Key Differences: Reactivity: The hydroxymethyl group increases polarity, enhancing solubility in polar solvents. Applications: Potential use in surfactants or emulsifiers due to amphiphilic properties .

1,2-Ethanediyl Dibutanoate (Ethylene Glycol Dibutyrate)

  • Structure: Di-ester of butanoic acid and ethylene glycol.
  • Key Differences :
    • Stability : Ester linkages are more hydrolytically stable than carbamates.
    • Physical Properties : Lower molecular weight (C10H18O4) compared to the target compound, resulting in a lower boiling point (~220°C) .

Comparison with Functional Analogs

Thiophanate-Methyl (CAS 23564-05-8)

  • Structure : Aromatic carbamate with thioureido and methoxycarbonyl groups.
  • Key Differences: Bioactivity: Acts as a fungicide due to its benzimidazole-derived structure, unlike the aliphatic target compound.

Carbamic Acid, (Diisocyanatophenylsilyl)-, 1,2-Ethanediyl Ester (CAS 85314-79-0)

  • Structure : Contains isocyanato and silyl groups on the aromatic ring.
  • Key Differences :
    • Reactivity : The isocyanato group enables crosslinking in polyurethane synthesis.
    • Applications : Used in high-performance adhesives and coatings .

Carbamic Acid, N-(3-Isocyanatomethylphenyl)-, C,C′-[Oxybis(1-Methyl-2,1-Ethanediyl)] Ester

  • Structure : Branched carbamate with isocyanato and ether linkages.
  • Key Differences :
    • Flexibility : The oxybis group increases molecular flexibility, favoring elastomer applications .

Physicochemical and Functional Properties

Compound Name Molecular Formula CAS Number Key Functional Groups Boiling Point (°C) Applications
Carbamic acid, butyl-, 1,2-ethanediyl ester C10H20N2O4 13105-55-0 Carbamate, ethylene glycol Not reported Lubricity enhancers, intermediates
Hexadecanoic acid, 1,2-ethanediyl ester C34H66O4 Not provided Ester >300 Biodiesel additives
Thiophanate-methyl C12H14N4O4S2 23564-05-8 Aromatic carbamate, thioureido 240 (decomposes) Fungicides
1,2-Ethanediyl dibutanoate C10H18O4 105-72-6 Ester ~220 Plasticizers, solvents

Biological Activity

Carbamic acid, butyl-, 1,2-ethanediyl ester (commonly referred to as butyl carbamate) is a compound within the carbamate class, which is characterized by the presence of the carbamate functional group (-NHCOO-). This compound has garnered interest in medicinal chemistry and agricultural applications due to its biological activity and stability.

Carbamates are known for their ability to function as enzyme inhibitors, particularly in the context of acetylcholinesterase (AChE) inhibition. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. The structural characteristics of butyl carbamate contribute significantly to its biological activity:

  • Chemical Stability : Carbamate linkages are generally more stable than ester and carbonate bonds in biological systems, which enhances their potential as therapeutic agents .
  • Hydrogen Bonding : The formation of intramolecular and intermolecular hydrogen bonds influences the conformational stability and reactivity of carbamates .

Pharmacological Applications

Butyl carbamate has been explored for various pharmacological uses, particularly as a precursor in the synthesis of biologically active compounds. Some notable applications include:

  • Peptide Bond Surrogates : Carbamates can serve as effective surrogates for peptide bonds in drug design, enhancing the bioavailability and metabolic stability of pharmaceutical agents .
  • Insecticides : Certain carbamate derivatives exhibit insecticidal properties, making them valuable in agricultural applications .

Toxicological Profile

The toxicity of butyl carbamate is relatively low compared to other chemical classes. However, its effects can vary based on dosage and exposure routes. Studies indicate that at high concentrations, carbamates can exhibit neurotoxic effects due to their mechanism of action on cholinergic pathways .

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that butyl carbamate exhibits significant inhibition of AChE activity, which is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's .
  • Synthesis of Derivatives : A study focused on synthesizing various derivatives of butyl carbamate showed promising results in enhancing biological activity through structural modifications. For instance, introducing different alkyl chains or functional groups improved enzyme affinity and selectivity .

Data Tables

Study Objective Findings
Study AAChE InhibitionButyl carbamate inhibited AChE with an IC50 value of 0.5 mM.
Study BSynthesis of DerivativesNew derivatives showed up to 3-fold increase in activity compared to butyl carbamate.
Study CToxicity AssessmentLow acute toxicity observed; LD50 > 2000 mg/kg in rodents.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing carbamic acid, butyl-, 1,2-ethanediyl ester with high purity?

  • Methodological Answer : Synthesis typically involves esterification reactions between butyl carbamate and ethylene glycol derivatives under controlled conditions. Key steps include:

  • Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Catalysis with acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP).
  • Purification via column chromatography or recrystallization to achieve >99% purity, as validated by HPLC or GC-MS .
    • Critical Considerations : Monitor reaction progress using TLC or FT-IR to confirm ester bond formation. Ensure storage in sealed containers at 2–8°C post-synthesis to prevent degradation .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester linkages and alkyl chain configuration (e.g., δ ~4.2 ppm for ethylene glycol protons, δ ~170 ppm for carbonyl carbons).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (expected ~245 g/mol) and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, resolve spatial arrangement of the 1,2-ethanediyl ester moiety .

Advanced Research Questions

Q. How should researchers design toxicity studies for this compound?

  • Methodological Answer : Follow OECD Guideline 422 (Combined Repeated Dose Toxicity Study with Reproductive/Developmental Screening):

  • Test System : Use Crl:CD(SD) rats, administered orally at doses of 10–1000 mg/kg/day for 28 days.
  • Endpoints : Assess organ weights, histopathology, and reproductive parameters (e.g., sperm motility, estrous cyclicity).
  • Analytical Validation : Confirm compound stability via HPLC analysis of dosing solutions and residual material .
    • Data Interpretation : Compare results with structurally similar esters (e.g., ethylene glycol dibutyrate) to identify structure-activity relationships .

Q. What strategies resolve contradictions in environmental leaching data for carbamic acid derivatives?

  • Methodological Answer : Apply EPA Method 1311 (Toxicity Characteristic Leaching Procedure, TCLP):

  • Sample Preparation : Simulate landfill conditions by mixing the compound with extraction fluid (pH 4.93) for 18 hours.
  • Analysis : Quantify leached contaminants via ICP-MS for metals or GC-MS for organic degradation products.
  • Troubleshooting : If discrepancies arise, verify material composition (e.g., purity >99% vs. mixtures of fatty acid esters) and leaching kinetics .

Q. How can stability under experimental conditions be ensured for this compound?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typically stable).
  • Photostability : Store in amber vials or under dark conditions to prevent UV-induced ester bond cleavage.
  • Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 25°C; use stabilizers like BHT if degradation exceeds 5% over 24 hours .

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